N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
Overview
Description
N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties.
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities against various targets, receptors, or microorganisms .
Mode of Action
It’s worth noting that quinoxaline derivatives have been found to inhibit certain strains of bacteria and fungi . The compound 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide, which shares some structural similarities with the compound , showed significant inhibition activity against S. pneumonia (a bacterial strain) and Aspergillus fumigatus (a fungal strain) .
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with quinoxaline derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Preparation Methods
The synthesis of N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline coreThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Scientific Research Applications
N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide can be compared to other quinoxaline derivatives, such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: Known for its anticancer properties.
Atinoleutin: Exhibits antimicrobial activity.
Properties
IUPAC Name |
N-[3-(3,4-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-29-19-13-12-15(14-20(19)30-2)23-21-22(25-18-11-7-6-10-17(18)24-21)26-31(27,28)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFLSHGITZKJMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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